Sulfanylidene-(sulfanylidene-lambda4-sulfanylidene)-lambda4-sulfane
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Description
Tetrasulfur is a tetraatomic sulfur.
Scientific Research Applications
1. Structural Chemistry and Synthesis
Sulfanylidene compounds have been actively researched for their unique structural properties and potential in synthesis. For instance, studies have synthesized sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, exploring their hydrogen-bonded ribbon formations and structural comparisons with related compounds (Sarojini et al., 2015). Further, the structure and hydrolysis mechanisms of diaryl(acylamino)(chloro)-λ4-sulfanes have been elucidated, showcasing the compound's conformational flexibility and significant intramolecular interactions (Nagy et al., 2001). Moreover, research into fluorinated Johnson Reagents, like [(oxido)phenyl(trifluoromethyl)-λ4-sulfanylidene]dimethylammonium tetrafluoroborate, has opened up new avenues for electrophilic trifluoromethylation of carbon nucleophiles (Noritake et al., 2008).
2. X-Ray Crystallography and Structural Analysis
Compounds containing sulfanylidene moieties have been subjects for X-ray crystallography and spectroscopic analysis, providing insights into their structural configurations and intermolecular interactions. For example, research on [dicyclohexyl(sulfanylidene)-λ5-phosphanyl]methanol has contributed to understanding the compound's tetrahedral coordination and the formation of supramolecular helical chains (Henderson et al., 2019). Similarly, studies on heteroatomic compounds based on phenylthiourea and acetophenone have provided valuable insights into their structural interpretation, biological activity, and potential pharmaceutical applications (Farzaliyev et al., 2020).
3. Potential in Material Science and Semiconductivity
Sulfanylidene compounds have also been investigated for their potential in material science, particularly in the development of semiconductors. A study on a sulfur coordination polymer formed from zinc(II) and 5-methylsulfanyl-1,3,4-thiadiazole-2-thione has revealed its high thermal and chemical stability, as well as its potential application as a selective sensor due to its unique bandgap properties (Zhang et al., 2019).
Properties
Molecular Formula |
S4 |
---|---|
Molecular Weight |
128.3 g/mol |
IUPAC Name |
sulfanylidene-(sulfanylidene-λ4-sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/S4/c1-3-4-2 |
InChI Key |
IOOGPFMMGKCAGU-UHFFFAOYSA-N |
SMILES |
S=S=S=S |
Canonical SMILES |
S=S=S=S |
Origin of Product |
United States |
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